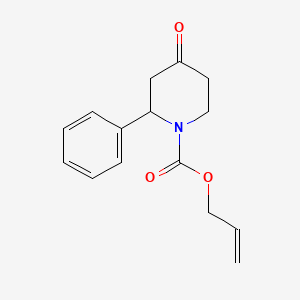
1-Alloc-2-phenylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Alloc-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C15H17NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Vorbereitungsmethoden
The synthesis of 1-Alloc-2-phenylpiperidin-4-one involves several steps. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives, including pyrrolidines and azepanes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Alloc-2-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Cyclization: The compound can undergo cyclization reactions to form various cyclic structures, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Alloc-2-phenylpiperidin-4-one has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and receptor binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection products.
Wirkmechanismus
The mechanism of action of 1-Alloc-2-phenylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . These interactions can modulate biological processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Alloc-2-phenylpiperidin-4-one can be compared with other piperidine derivatives, such as:
2-Phenylpiperidine: Similar in structure but lacks the alloc group, leading to different reactivity and biological activity.
4-Phenylpiperidine: Another structural isomer with distinct chemical properties and applications.
Piperidin-4-one: A simpler derivative without the phenyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
849928-32-1 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
prop-2-enyl 4-oxo-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-10-19-15(18)16-9-8-13(17)11-14(16)12-6-4-3-5-7-12/h2-7,14H,1,8-11H2 |
InChI-Schlüssel |
BRTKJCVSHCSFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



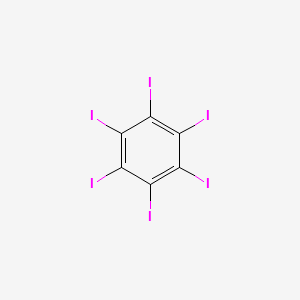



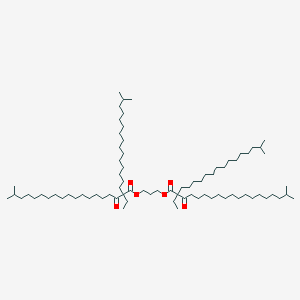
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
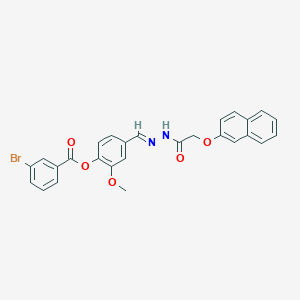
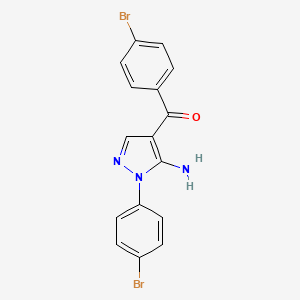
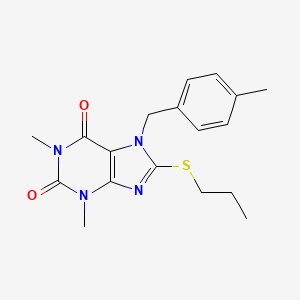
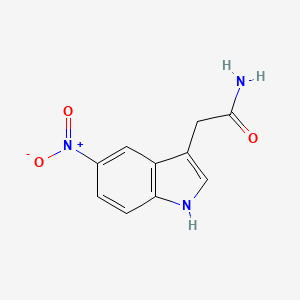
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)
